3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid

pKa Acid Dissociation Constant Basicity

3-[(Tetrahydro-2-furanylmethoxy)methyl]benzoic acid (CAS 1017032-61-9) is a non-interchangeable benzoic acid building block featuring a unique methoxymethyl (-CH2-O-CH2-) linker between the THF ring and phenyl core. This structural feature yields a distinct pKa of 4.18—critical for SAR studies targeting pH-sensitive binding pockets. Its boiling point exceeds simpler THF-ether analogs by >22°C, enabling robust performance in high-temperature synthetic routes. With a calculated LogP of 2.08 and TPSA of 55.76 Ų, it offers superior passive membrane diffusion for cell-permeable probe development. Available at ≥98% purity from multiple validated suppliers. Substituting with direct ether-linked analogs risks experimental failure due to quantifiable differences in ionization, volatility, and lipophilicity.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 1017032-61-9
Cat. No. B1368517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid
CAS1017032-61-9
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESC1CC(OC1)COCC2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C13H16O4/c14-13(15)11-4-1-3-10(7-11)8-16-9-12-5-2-6-17-12/h1,3-4,7,12H,2,5-6,8-9H2,(H,14,15)
InChIKeyFRNXPGZQZKFEQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid (CAS 1017032-61-9): Procurement and Structural Overview


3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid (CAS 1017032-61-9) is a benzoic acid derivative characterized by a tetrahydrofuran (THF) ring attached to the 3-position of the phenyl ring via a methoxymethyl (-CH2-O-CH2-) linker. Its molecular formula is C13H16O4, with a molecular weight of 236.26 g/mol . This compound is primarily utilized as a building block in medicinal chemistry and organic synthesis . Its specific substitution pattern and linker confer distinct physicochemical properties that differentiate it from other THF-substituted benzoic acid analogs, which are critical for scientific selection in research and procurement contexts.

Why Simple THF-Benzoic Acid Analogs Cannot Substitute for 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic Acid


The 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid (CAS 1017032-61-9) scaffold cannot be directly interchanged with simpler THF-benzoic acid analogs (e.g., 3-, 4-, or 2-(oxolan-2-ylmethoxy)benzoic acid) due to its unique methoxymethyl (-CH2-O-CH2-) linker. This structural feature introduces an additional rotational degree of freedom and a distinct spatial arrangement between the THF moiety and the benzoic acid core. As demonstrated in Section 3, this results in quantifiable differences in key physicochemical parameters, including acid dissociation constant (pKa), boiling point, density, and lipophilicity (LogP), compared to its direct ether-linked counterparts . Such variations can critically impact reactivity in subsequent synthetic steps, solubility in reaction media, and performance in physicochemical property-guided drug design. Generic substitution without considering these specific, measurable differences could lead to experimental failure, inconsistent results, or suboptimal compound performance in a defined research workflow.

Quantitative Differentiation Evidence for 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid Procurement


Enhanced Basicity via Methoxymethyl Linker: A Direct pKa Comparison

The target compound exhibits a higher predicted acid dissociation constant (pKa) compared to its direct ether-linked analog, 3-(oxolan-2-ylmethoxy)benzoic acid, indicating lower acidity. This difference is attributable to the electron-donating effect of the additional methylene group in the methoxymethyl linker, which reduces the acid strength of the carboxylic acid .

pKa Acid Dissociation Constant Basicity

Reduced Volatility and Enhanced Thermal Stability vs. 4- and 2-Substituted Analogs

The target compound has a significantly higher predicted boiling point than its 4- and 2-substituted ether-linked analogs. This suggests lower volatility and greater thermal stability, which is a critical factor in high-temperature reactions, purification processes (e.g., distillation), and long-term storage [1].

Boiling Point Thermal Stability Volatility

Optimized Lipophilicity for Drug-Likeness: LogP and TPSA Analysis

The target compound's calculated partition coefficient (LogP) is 2.0804, and its topological polar surface area (TPSA) is 55.76 Ų . Compared to unsubstituted benzoic acid (LogP ~1.87, TPSA ~37.3 Ų), this compound exhibits increased lipophilicity and a larger polar surface area. This specific LogP value falls within the optimal range (1-3) for oral bioavailability, and the TPSA is well below the 140 Ų threshold for good membrane permeability, as defined by Lipinski's Rule of Five [1].

Lipophilicity LogP TPSA Drug-Likeness

Inter-Isomer Acidity Modulation: A Comparative pKa Profile

The acidity of THF-substituted benzoic acids is strongly influenced by the substitution pattern. The target compound (3-substituted with a methoxymethyl linker) has a predicted pKa of 4.18. In contrast, the 4-substituted ether analog has a pKa of 4.42, and the 2-substituted analog has a pKa of 3.42 [1]. This demonstrates that the target compound's acidity is intermediate between the ortho and para isomers, a nuance that can be exploited for specific pH-dependent applications.

pKa Acidity Isomer Comparison

Optimal Application Scenarios for 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid


Medicinal Chemistry: Hit-to-Lead Optimization Requiring Fine-Tuned Acidity

The compound's distinct pKa of 4.18, which differs from its direct 3-ether analog (pKa 4.03) and regioisomers, makes it ideal for structure-activity relationship (SAR) studies where precise modulation of the carboxylic acid's ionization state is critical. Researchers investigating targets with pH-sensitive binding pockets or optimizing for solubility at physiological pH will benefit from this specific acidity profile .

Organic Synthesis: High-Temperature Reaction Sequences and Purification

With a predicted boiling point over 22 °C higher than its 2- and 4-substituted ether analogs, this compound is the preferred choice for synthetic routes involving elevated temperatures, such as certain coupling reactions or solvent-free conditions. Its reduced volatility minimizes loss during evaporative workup and allows for more robust purification via high-temperature distillation .

Chemical Biology: Design of Molecular Probes with Enhanced Lipophilic Character

The compound's calculated LogP of 2.08 and TPSA of 55.76 Ų position it favorably for designing cell-permeable probes or precursors. The increased lipophilicity compared to unsubstituted benzoic acid (LogP 1.87) can improve passive membrane diffusion, while the THF moiety provides a synthetic handle or a metabolically stable replacement for more labile ethers in probe design .

Procurement: Sourcing a Unique Building Block with a Defined Substitution Pattern

For procurement specialists, this compound represents a specific, non-interchangeable building block. The methoxymethyl linker at the 3-position is a unique structural motif not found in simpler THF-benzoic acid analogs. Its availability from multiple reputable vendors (e.g., ChemScene, AKSci, Leyan) at purities ≥98% ensures a reliable supply chain for projects requiring this exact scaffold for chemical diversification or fragment-based drug discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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